molecular formula C13H12N2O4 B14225137 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide CAS No. 779327-05-8

5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide

Cat. No.: B14225137
CAS No.: 779327-05-8
M. Wt: 260.24 g/mol
InChI Key: YVLORCVRBMUNQM-VIFPVBQESA-N
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Description

5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

The synthesis of 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carboxylic acid with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide can be compared with other furan derivatives, such as:

These compounds share similar structural features but differ in their substituents and overall biological activities. The uniqueness of this compound lies in its specific combination of the nitro group and the (1S)-1-phenylethyl moiety, which contributes to its distinct pharmacological profile.

Properties

CAS No.

779327-05-8

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c1-9(10-5-3-2-4-6-10)14-13(16)11-7-8-12(19-11)15(17)18/h2-9H,1H3,(H,14,16)/t9-/m0/s1

InChI Key

YVLORCVRBMUNQM-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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